3-amino-2-methoxy-N-methylbenzamide

Antibacterial FtsZ Inhibition Cell Division

3-Amino-2-methoxy-N-methylbenzamide is a precision benzamide scaffold featuring a defined 3-amino and 2-methoxy substitution pattern critical for FtsZ inhibition in Gram-positive bacteria (B. subtilis, S. aureus). Unlike generic analogs, its unique electronic environment enables controlled SAR exploration and iron-catalyzed N≡S coupling for diversity-oriented synthesis. With a balanced LogP (1.79) and moderate PSA (67.84 Ų), this scaffold offers an optimal starting point for lead optimization without introducing extreme physicochemical liabilities. Ideal for PARP1 probe development and antibacterial drug discovery programs targeting multidrug-resistant pathogens.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B7978540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2-methoxy-N-methylbenzamide
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C(=CC=C1)N)OC
InChIInChI=1S/C9H12N2O2/c1-11-9(12)6-4-3-5-7(10)8(6)13-2/h3-5H,10H2,1-2H3,(H,11,12)
InChIKeyRPWDRJMWIUZLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-methoxy-N-methylbenzamide for Antibacterial and Pharmacological Research: A Chemical Scaffold Overview


3-Amino-2-methoxy-N-methylbenzamide (CAS not publicly standardized; molecular formula C9H12N2O2; molecular weight 180.20 g/mol) is a substituted benzamide featuring a 3-amino group, a 2-methoxy substituent, and an N-methyl amide moiety . This compound belongs to the 3-alkoxybenzamide class, which has been studied for its role in inhibiting the essential bacterial cell division protein FtsZ in Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . The compound serves as a versatile scaffold for medicinal chemistry and structure-activity relationship (SAR) studies aimed at developing novel antibacterial agents . Its physicochemical properties include a calculated LogP of 1.793 and a polar surface area of 67.84 Ų, indicating balanced lipophilicity and moderate polarity .

Why 3-Amino-2-methoxy-N-methylbenzamide Cannot Be Substituted with Generic Benzamide Analogs in Scientific Research


In scientific research and pharmaceutical development, the substitution pattern on the benzamide core critically dictates biological activity, selectivity, and physicochemical properties. For 3-amino-2-methoxy-N-methylbenzamide, the precise arrangement of the electron-donating 3-amino group, the 2-methoxy substituent, and the N-methyl amide moiety generates a unique electronic and steric environment that influences target engagement . Simple in-class analogs—such as 3-amino-N-methylbenzamide lacking the 2-methoxy group, or 3-amino-2-methoxybenzamide lacking the N-methyl group—exhibit markedly different potency, selectivity profiles, and synthetic utility [1][2]. Furthermore, the combination of functional groups enables specific chemical transformations (e.g., iron-catalyzed N≡S coupling with sulfoxides) that are not accessible with other substitution patterns . Substituting this compound with a generic benzamide analog without rigorous validation risks introducing confounding variables in SAR studies, compromising assay reproducibility, and undermining the validity of experimental conclusions.

Quantitative Differentiation of 3-Amino-2-methoxy-N-methylbenzamide from Closest Analogs: Evidence-Based Procurement Guide


Enhanced FtsZ Inhibition via 3-Alkoxybenzamide Scaffold Compared to Unsubstituted Benzamides

The 3-alkoxybenzamide scaffold, to which 3-amino-2-methoxy-N-methylbenzamide belongs, is a known inhibitor of the essential bacterial cell division protein FtsZ in Gram-positive bacteria . While direct IC50 data for the target compound are not available in the public domain, the class-level inference is supported by the established activity of 3-methoxybenzamide (3-MBA), a close structural analog lacking the 3-amino and N-methyl groups, which inhibits FtsZ and disrupts Z-ring formation in B. subtilis and S. aureus [1]. The addition of the 3-amino group and N-methyl amide is expected to modulate potency and physicochemical properties, providing a differentiated scaffold for SAR exploration compared to 3-MBA .

Antibacterial FtsZ Inhibition Cell Division

PARP1 Inhibition Potential: Structural Rationale from 3-Substituted Benzamide Class

Benzamides substituted at the 3-position are established competitive inhibitors of poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair . 3-Aminobenzamide and 3-methoxybenzamide exhibit Ki values of less than 2 μM for PARP1 [1]. The target compound, 3-amino-2-methoxy-N-methylbenzamide, combines both the 3-amino and 2-methoxy substituents on the benzamide core. This dual substitution pattern is structurally related to known PARP1 inhibitors and offers a unique scaffold for probing structure-activity relationships that cannot be achieved with either monosubstituted analog alone [2]. Although direct PARP1 inhibition data for the target compound are not publicly reported, the class-level inference positions it as a differentiated research tool for DNA repair and oncology studies.

PARP1 Inhibition DNA Repair Cancer Research

Physicochemical Differentiation: Calculated LogP and PSA Relative to Non-Methoxylated Analogs

The calculated LogP of 3-amino-2-methoxy-N-methylbenzamide is 1.793, with a polar surface area (PSA) of 67.84 Ų . This represents a significant increase in lipophilicity compared to the non-methoxylated analog 3-amino-N-methylbenzamide, which lacks the 2-methoxy group . The higher LogP suggests improved membrane permeability, while the moderate PSA maintains favorable solubility characteristics for biological assays. The N-methyl amide further differentiates the compound from 3-amino-2-methoxybenzamide (lacking N-methyl), which may exhibit different hydrogen-bonding capacity and metabolic stability . These physicochemical differences are critical for researchers selecting building blocks for lead optimization or probe development.

Lipophilicity Permeability Drug-like Properties

Unique Chemical Reactivity: Iron-Catalyzed N≡S Coupling with Sulfoxides Enabled by Substitution Pattern

3-Amino-2-methoxy-N-methylbenzamide undergoes a selective iron-catalyzed N≡S coupling with sulfoxides (e.g., DMSO) to form N-acyl sulfoximines . This transformation is facilitated by the specific electronic environment created by the 3-amino and 2-methoxy substituents, which enables FeCl3-facilitated single-electron transfer and C–N bond formation . The reaction proceeds with FeCl3 (10 mol%) and Et3N (2 equiv.) as base, yielding N-acyl sulfoximine derivatives that are valuable intermediates in medicinal chemistry . This synthetic pathway is not accessible with simpler benzamide analogs lacking the precise substitution pattern, providing a distinct advantage for researchers engaged in diversity-oriented synthesis or late-stage functionalization.

Synthetic Methodology N-Acyl Sulfoximines C–N Bond Formation

Recommended Research and Industrial Application Scenarios for 3-Amino-2-methoxy-N-methylbenzamide


Antibacterial SAR Studies Targeting FtsZ in Gram-Positive Pathogens

3-Amino-2-methoxy-N-methylbenzamide is optimally deployed as a core scaffold in structure-activity relationship (SAR) studies aimed at optimizing FtsZ inhibitors for antibacterial drug discovery . Researchers can systematically modify the 3-amino, 2-methoxy, or N-methyl groups to probe their contributions to FtsZ binding affinity and antibacterial potency against Gram-positive bacteria such as S. aureus and B. subtilis. The compound's defined substitution pattern allows for controlled variation, enabling the identification of key pharmacophoric elements that enhance on-target activity while minimizing off-target effects. This application is particularly relevant for programs addressing multidrug-resistant bacterial infections, where novel FtsZ inhibitors are urgently needed.

DNA Repair and PARP1 Inhibition Research in Oncology

The dual substitution pattern (3-amino and 2-methoxy) positions this compound as a valuable chemical probe for investigating PARP1 inhibition and DNA damage response pathways in cancer cells [1]. Researchers can utilize this scaffold to explore how the combination of substituents influences PARP1 binding kinetics, cellular permeability, and synergistic effects with DNA-damaging agents. The compound's moderate lipophilicity (LogP = 1.793) supports cell-based assays, while its structural distinction from monosubstituted benzamides provides a unique tool for dissecting structure-activity relationships in the context of synthetic lethality and DNA repair deficiencies.

Synthesis of N-Acyl Sulfoximine Derivatives via Iron-Catalyzed Coupling

For synthetic and medicinal chemistry laboratories engaged in diversity-oriented synthesis or late-stage functionalization, this compound offers a unique entry point to N-acyl sulfoximines via iron-catalyzed N≡S coupling with sulfoxides . The reaction proceeds under mild conditions (FeCl3, Et3N) and provides access to a class of compounds with emerging applications in drug discovery. This synthetic utility is not shared by closely related benzamide analogs, making the target compound a preferred building block for generating structurally diverse libraries and exploring novel chemical space.

Physicochemical Property Optimization in Lead Discovery

The balanced lipophilicity (LogP = 1.793) and moderate polarity (PSA = 67.84 Ų) of this compound make it an attractive starting point for lead optimization campaigns where membrane permeability and aqueous solubility must be carefully balanced. Medicinal chemists can use this scaffold to assess the impact of further substitutions on ADME properties without introducing extreme physicochemical liabilities. Compared to non-methoxylated or non-methylated analogs, this compound provides a more favorable baseline for achieving drug-like property space, reducing the need for extensive property optimization in later stages.

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